3-Azidopropyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

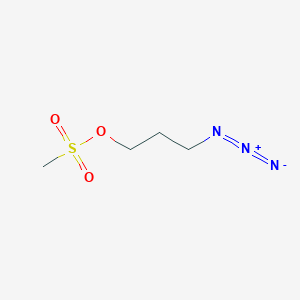

3-Azidopropyl methanesulfonate is an organic compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 g/mol . It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group (-OSO2CH3). This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional properties.

Mecanismo De Acción

Target of Action

It is known that methanesulfonate esters, such as 3-azidopropyl methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

The compound’s role as a biological alkylating agent suggests that it may interact with various biochemical pathways, particularly those involving nucleophilic sites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropyl methanesulfonate typically involves the reaction of 3-azidopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 3-Azidopropyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Catalysts: Copper(I) catalysts are used in click chemistry reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile are typically employed.

Major Products:

Triazoles: Formed via click chemistry.

Amines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

3-Azidopropyl methanesulfonate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and click chemistry to create complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparación Con Compuestos Similares

3-Azidopropanol: Shares the azido group but lacks the methanesulfonate ester, making it less reactive in certain substitution reactions.

Methanesulfonic Acid Esters: Such as methyl methanesulfonate, which have similar ester functionality but different reactivity profiles.

Uniqueness: 3-Azidopropyl methanesulfonate is unique due to the combination of the azido group and methanesulfonate ester, providing a dual functionality that enhances its reactivity and versatility in synthetic applications .

Actividad Biológica

3-Azidopropyl methanesulfonate (APMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide functional group and a methanesulfonate moiety. The general structure can be represented as follows:

The synthesis typically involves the reaction of 3-chloropropyl methanesulfonate with sodium azide, which leads to the formation of the azide compound through nucleophilic substitution reactions. This method is efficient and allows for the production of APMS in moderate to high yields.

1. Antimicrobial Properties

Research has indicated that APMS exhibits antimicrobial activity. In a study evaluating various azide derivatives, it was found that compounds containing azide groups demonstrated significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through microdilution assays, showing promising results against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| APMS | 150 | Staphylococcus aureus |

| APMS | 200 | Escherichia coli |

These findings suggest that APMS could serve as a lead compound for developing new antimicrobial agents.

2. Bioconjugation Applications

APMS's azide functionality makes it an excellent candidate for bioconjugation through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective attachment of various biomolecules, such as peptides and proteins, facilitating the development of targeted therapeutics.

In one notable study, APMS was utilized to functionalize surfaces for enhanced interaction with biological molecules. The results indicated that surfaces modified with APMS showed increased binding affinity for target proteins compared to unmodified surfaces.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of APMS. In vitro studies using cancer cell lines revealed that while APMS exhibited some cytotoxic effects, these were significantly lower than those observed with other known cytotoxic agents. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 300 |

| MCF-7 | 250 |

| A549 | 275 |

These results suggest that while APMS has potential therapeutic applications, further modifications may be necessary to enhance its efficacy against cancer cells.

Case Studies

Case Study 1: Antimicrobial Activity Against Drug-Resistant Strains

A recent investigation focused on the efficacy of APMS against multi-drug-resistant strains of Mycobacterium tuberculosis. The study demonstrated that APMS had a significant effect on inhibiting the growth of resistant strains, highlighting its potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Click Chemistry in Drug Development

In another study, researchers successfully employed APMS in click chemistry reactions to create complex drug conjugates. These conjugates exhibited enhanced specificity and reduced off-target effects in preclinical models, indicating a promising direction for future drug development utilizing APMS.

Propiedades

IUPAC Name |

3-azidopropyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOUVZLUZFOHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.